molecular formula C11H10FN B3315616 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene CAS No. 951893-85-9

3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene

Cat. No.: B3315616
CAS No.: 951893-85-9
M. Wt: 175.2 g/mol
InChI Key: YGKDXGMCTGNKTC-UHFFFAOYSA-N
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Description

3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene is an organofluorine compound featuring a phenyl ring substituted with a cyano (-CN) group at position 2 and a fluorine atom at position 2. The propene chain includes a methyl group at position 2, contributing to its steric and electronic properties.

Properties

IUPAC Name

2-fluoro-6-(2-methylprop-2-enyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-8(2)6-9-4-3-5-11(12)10(9)7-13/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKDXGMCTGNKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C(=CC=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene typically involves the reaction of 2-cyano-3-fluorobenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The fluorine atom or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene exerts its effects involves interactions with specific molecular targets. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and molecular features of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Phenyl Ring Propene Substituents Key References
This compound Not provided C₁₁H₉FN 174.20 g/mol 2-Cyano, 3-Fluoro 2-Methyl
3-(2-Chlorophenyl)-2-methyl-1-propene 90794-46-0 C₁₀H₁₁Cl 166.65 g/mol 2-Chloro 2-Methyl
2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene 951888-14-5 C₉H₆Cl₂F 219.05 g/mol 3-Chloro, 4-Fluoro 2-Chloro
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride 1797306-72-9 C₁₀H₁₄Cl₂FN 252.13 g/mol 3-Chloro, 2-Fluoro 2-Methyl, amine hydrochloride
Key Observations:
  • Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to chloro substituents in analogues .
  • Steric Effects : The 2-methyl group on the propene chain introduces steric hindrance, which could slow down addition reactions compared to unsubstituted propenes.
  • Molecular Weight and Polarity : The target compound’s higher molecular weight (174.20 g/mol) and polarity (due to -CN and -F) may affect solubility in organic solvents relative to its chloro-substituted counterparts.

Reactivity and Functional Group Interactions

  • Cyano vs. Chloro Substituents: The cyano group’s strong electron-withdrawing nature makes the target compound more reactive toward nucleophilic attack compared to 3-(2-chlorophenyl)-2-methyl-1-propene, where the chloro group is less polarizable .
  • Fluorine’s Role : Fluorine’s small atomic size and high electronegativity can enhance metabolic stability in pharmaceuticals, a trait shared with 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride, a compound with documented pharmaceutical relevance .
  • Propene Chain Modifications : The 2-chloro substituent in 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene introduces a reactive site for further functionalization, unlike the methyl group in the target compound, which may prioritize stability over reactivity .

Biological Activity

The compound 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by a propene moiety linked to a cyano group and a fluorinated phenyl ring. Its molecular formula is C12H10F1N1C_{12}H_{10}F_{1}N_{1} with a molecular weight of approximately 201.22 g/mol. The presence of electron-withdrawing groups like cyano and fluorine significantly influences its reactivity and interactions with biological targets.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties . For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 4.69 to 22.9 µM against different bacterial strains, indicating promising antibacterial activity .

CompoundMIC (µM)Target Bacteria
Compound A4.69Bacillus subtilis
Compound B5.64Staphylococcus aureus
Compound C8.33Escherichia coli
Compound D13.40Pseudomonas aeruginosa

Anticancer Activity

Research indicates that structurally related compounds may possess anticancer properties . The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For example, certain analogs have demonstrated cytotoxic effects in vitro against various cancer cell lines, suggesting that the cyano and fluorine substituents enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The cyano group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered enzyme activity.
  • Receptor Binding : The compound may bind to receptors, modulating their activity and influencing downstream signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, it was found that derivatives of this compound exhibited significant inhibition against E. coli with MIC values as low as 0.0195 mg/mL. The study highlighted the importance of structural modifications in enhancing bioactivity .

Case Study 2: Anticancer Potential

A series of structure-activity relationship (SAR) studies on analogs revealed that modifications at specific positions on the phenyl ring led to enhanced anticancer activity against breast cancer cell lines. Compounds with a cyano group at the meta position showed increased potency compared to their unsubstituted counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene
Reactant of Route 2
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3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene

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